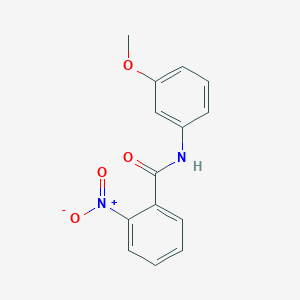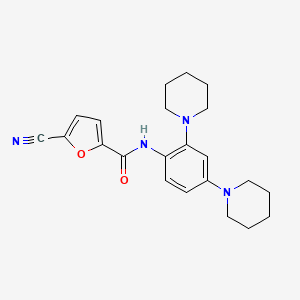
4-(2-chloro-4-piperidin-1-ylquinazolin-7-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloro-4-piperidin-1-ylquinazolin-7-yl)morpholine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a chloro group at the second position, a morpholine ring at the seventh position, and a piperidine ring at the fourth position of the quinazoline core. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-piperidin-1-ylquinazolin-7-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the quinazoline core.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through similar nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-chloro-4-piperidin-1-ylquinazolin-7-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of specific bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 4-(2-chloro-4-piperidin-1-ylquinazolin-7-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-morpholin-4-ylquinazoline: Lacks the piperidine ring, which may affect its biological activity and chemical properties.
7-Morpholin-4-yl-4-piperidin-1-ylquinazoline: Lacks the chloro group, which may influence its reactivity and interactions with molecular targets.
2-Chloro-4-piperidin-1-ylquinazoline: Lacks the morpholine ring, which may alter its pharmacological profile.
Uniqueness
4-(2-chloro-4-piperidin-1-ylquinazolin-7-yl)morpholine is unique due to the presence of both the morpholine and piperidine rings, along with the chloro group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H21ClN4O |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
4-(2-chloro-4-piperidin-1-ylquinazolin-7-yl)morpholine |
InChI |
InChI=1S/C17H21ClN4O/c18-17-19-15-12-13(21-8-10-23-11-9-21)4-5-14(15)16(20-17)22-6-2-1-3-7-22/h4-5,12H,1-3,6-11H2 |
Clé InChI |
MQGSROFBVYHWQI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC3=C2C=CC(=C3)N4CCOCC4)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8724239.png)






![4,5-Dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8724307.png)
![(1R)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B8724317.png)

![4-[n-(Cyclopropylmethyl)sulphamoyl]nitrobenzene](/img/structure/B8724330.png)


